Abarelix - 183552-38-7

Abarelix

Catalog Number: EVT-242599
CAS Number: 183552-38-7
Molecular Formula: C72H95ClN14O14
Molecular Weight: 1416.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Abarelix is a synthetic decapeptide composed of natural and artificial amino acids []. It functions as a GnRH antagonist, effectively blocking the GnRH receptor in the anterior pituitary gland [, , , ]. This action inhibits the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, , , ]. Consequently, it is classified as a testosterone production antagonist in males, offering potential applications in researching hormonal pathways and related conditions [].

Future Directions
  • Investigating Novel Applications: Exploring the potential use of Abarelix in other research areas, such as the study of endometriosis, uterine fibroids, or precocious puberty [].

Leuprolide

Compound Description: Leuprolide is a gonadotropin-releasing hormone (GnRH) agonist, a synthetic analogue of naturally occurring GnRH. It is a decapeptide with the amino acid sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt []. Leuprolide is commonly used in the treatment of prostate cancer to suppress testosterone production. It is available in depot formulations for extended release [, ].

Goserelin

Compound Description: Goserelin is another synthetic GnRH agonist, a decapeptide analogue of naturally occurring GnRH, used in the treatment of prostate cancer []. It is available in a depot formulation, providing long-acting testosterone suppression [].

Relevance: Like leuprolide, goserelin serves as a comparator to Abarelix in clinical trials []. While both effectively reduce testosterone levels, Abarelix has a faster onset and avoids the initial testosterone surge characteristic of goserelin [].

Bicalutamide

Compound Description: Bicalutamide is a nonsteroidal antiandrogen medication used in combination therapy for prostate cancer []. It works by blocking the action of androgens, specifically targeting the androgen receptor.

Relevance: Bicalutamide is often used in combination with GnRH agonists, such as leuprolide or goserelin, as part of a combined androgen blockade (CAB) strategy in prostate cancer treatment [, , , ]. Although Abarelix can be used as monotherapy, bicalutamide was included in some Abarelix clinical trials for comparison [].

Degarelix

Compound Description: Degarelix is a newer generation GnRH antagonist with a longer duration of action than earlier antagonists like Abarelix []. Degarelix is administered as a monthly depot injection [] and has a lower risk of histamine release than Abarelix [, ].

Relevance: Degarelix and Abarelix share the same mechanism of action as GnRH antagonists, making them direct competitors in the treatment of prostate cancer [, ]. Degarelix is favored in clinical practice due to its superior safety profile, particularly the lower risk of allergic reactions and the convenient once-monthly dosing schedule [, ].

Cetrorelix

Compound Description: Cetrorelix is a potent, long-acting GnRH antagonist []. It is primarily used in assisted reproductive technologies, particularly in in vitro fertilization (IVF) protocols, to prevent premature ovulation [].

Relevance: Cetrorelix shares structural similarities with Abarelix and other GnRH antagonists []. Cetrorelix has higher histamine-releasing properties compared to degarelix, abarelix, and ganirelix []. This difference in histamine release profiles contributes to their varying clinical applications and potential side effects.

Ganirelix

Compound Description: Ganirelix is another GnRH antagonist primarily used in controlled ovarian hyperstimulation protocols for IVF []. It acts by competitively blocking GnRH receptors in the pituitary gland, thereby preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, ].

Relevance: Similar to cetrorelix, ganirelix shares structural similarities with Abarelix and is primarily used in assisted reproductive technologies []. It also demonstrates lower histamine-releasing properties than Abarelix and cetrorelix [].

Triptorelin

Compound Description: Triptorelin is a GnRH agonist used in the treatment of prostate cancer and other hormone-sensitive conditions []. Like other GnRH agonists, it initially causes a surge in testosterone production before suppressing it.

Relevance: Triptorelin, along with other GnRH agonists like leuprolide and goserelin, has been a mainstay in the hormonal treatment of prostate cancer []. Abarelix's development as a GnRH antagonist sought to address the limitations of agonists like triptorelin, mainly the initial testosterone surge.

Acyline

Compound Description: Acyline is a potent, long-acting GnRH antagonist []. It has been investigated for its potential to suppress gonadotropin secretion in various species, including domestic carnivores [].

Overview

Abarelix is a synthetic decapeptide that functions as an antagonist of gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of advanced prostate cancer, particularly in patients who exhibit symptoms related to the disease. Abarelix works by inhibiting the release of luteinizing hormone and follicle-stimulating hormone, which in turn reduces testosterone levels in the body, effectively managing cancer growth. The compound is marketed under the brand name Plenaxis and was notable for being the first GnRH antagonist approved for clinical use.

Source and Classification

Abarelix is classified as a peptide drug, specifically a GnRH antagonist. It is derived from a series of amino acids, synthesized to mimic the natural hormone's structure while inhibiting its action. The compound was developed to provide an alternative to surgical castration methods for managing prostate cancer, offering a less invasive option for patients.

Synthesis Analysis

Methods and Technical Details

The synthesis of abarelix involves several key steps, primarily utilizing solid-phase peptide synthesis techniques. The process can be summarized as follows:

  1. Coupling Reaction: Protected amino acids are coupled using condensation and activation reagents on a resin.
  2. Sequential Extension: Following the initial coupling, additional protected amino acids are sequentially added according to the desired peptide sequence.
  3. Acidolysis: The peptide resin undergoes acidolysis to cleave the peptide from the resin and remove protective groups.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC), ensuring high purity levels (over 99.5%) and minimal impurities (less than 0.13%) .

This method emphasizes avoiding toxic byproducts commonly associated with peptide synthesis, enhancing both safety and efficacy.

Molecular Structure Analysis

Structure and Data

Abarelix has a complex molecular structure characterized by its decapeptide chain. Its chemical formula is C72H95ClN14O14C_{72}H_{95}ClN_{14}O_{14} with a molecular weight of approximately 1,495.18 g/mol . The structure includes various amino acids that contribute to its biological activity:

  • Amino Acid Sequence: The specific sequence is crucial for its function as a GnRH antagonist.
  • Chloride Ion: The presence of a chloride ion in its structure enhances its stability and solubility.

The three-dimensional conformation of abarelix allows it to effectively bind to GnRH receptors, inhibiting their activity.

Chemical Reactions Analysis

Reactions and Technical Details

Abarelix primarily functions through competitive inhibition of GnRH receptors. When administered, it binds to these receptors in the pituitary gland, preventing endogenous GnRH from exerting its effects. This results in decreased secretion of luteinizing hormone and follicle-stimulating hormone, leading to reduced testosterone production.

The compound's stability in biological systems is critical; it undergoes minimal degradation compared to other peptide drugs, which can be susceptible to enzymatic breakdown. This stability enhances its therapeutic profile .

Mechanism of Action

Process and Data

The mechanism of action of abarelix involves several steps:

  1. Receptor Binding: Abarelix binds with high affinity to GnRH receptors in the anterior pituitary gland.
  2. Inhibition of Hormone Release: This binding prevents the release of luteinizing hormone and follicle-stimulating hormone.
  3. Reduction of Testosterone Levels: Consequently, testosterone levels decrease significantly, which is beneficial in managing prostate cancer .

Clinical studies have demonstrated that abarelix effectively lowers serum testosterone levels within days of administration, providing rapid symptom relief for patients with advanced prostate cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Abarelix is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and exhibits stability under physiological conditions.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for peptide compounds.

These properties contribute to its formulation as an injectable medication for clinical use.

Applications

Scientific Uses

Abarelix's primary application lies in oncology, specifically for treating advanced symptomatic prostate cancer. It serves as a palliative treatment option for patients who may not be suitable candidates for surgical intervention or those seeking alternatives to traditional hormonal therapies. Its ability to rapidly lower testosterone levels makes it particularly valuable in managing disease progression and alleviating symptoms associated with advanced prostate cancer .

Molecular Pharmacology of Abarelix: Mechanisms of GnRH Receptor Antagonism

Structural Basis of Abarelix-GnRH Receptor Interaction

Abarelix is a synthetic decapeptide engineered with strategic modifications to achieve high-affinity antagonism at the human gonadotropin-releasing hormone (GnRH) receptor. Its primary sequence is Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-N(Me)Tyr-D-Asn-Leu-Lys(iPr)-Pro-D-Ala-NH₂, incorporating five non-natural amino acids that confer metabolic stability and enhanced receptor-binding characteristics [1] [9]. The molecular formula is C₇₂H₉₅ClN₁₄O₁₄, with a molecular weight of 1416.1 g/mol [9]. Key structural features enabling potent antagonism include:

  • D-Amino Acid Substitutions: Positions 1, 2, 3, 6, and 10 incorporate D-configured amino acids (D-2Nal, D-4-Cl-Phe, D-3-Pal, D-Asn, D-Ala). This configuration dramatically increases resistance to proteolytic degradation compared to endogenous L-GnRH and hinders the peptide from adopting an active conformation [1] [8].
  • Hydrophobic Residues: The N-terminus features bulky hydrophobic residues (D-2Nal, D-4-Cl-Phe, D-3-Pal). These create high-affinity binding by engaging hydrophobic pockets within the transmembrane domain of the GnRH receptor (GnRH-R), a G protein-coupled receptor (GPCR) [8].
  • N-Methylation: N-methylation of the tyrosine residue at position 5 (N(Me)Tyr) reduces hydrogen-bonding donor capacity. This modification is critical for abolishing agonist activity (intrinsic signaling) while maintaining binding affinity, effectively converting the ligand into a pure antagonist [1] [8].
  • C-Terminal Modifications: The C-terminal Pro-D-Ala-NH₂ motif contributes to conformational stability and receptor interaction. The isopropyl modification on the lysine side chain at position 8 (Lys(iPr)) further enhances hydrophobic interactions and receptor selectivity [8] [9].

Table 1: Key Structural Modifications in Abarelix vs. Endogenous GnRH and Their Functional Impact

PositionEndogenous GnRHAbarelixModification TypePrimary Functional Impact
1pGlu (L)Ac-D-2NalD-Amino Acid, Hydrophobic↑ Protease resistance, ↑ Hydrophobic binding, ↓ Agonism
2His (L)D-Phe(4-Cl)D-Amino Acid, Hydrophobic↑ Receptor affinity, ↓ Agonism
3Trp (L)D-3-PalD-Amino Acid, Hydrophobic↑ Protease resistance, ↑ Receptor affinity, ↓ Agonism
5Tyr (L)N(Me)TyrN-Methylation↓ H-bond donor capacity, Abolishes Agonist Activity
6Gly (L)D-AsnD-Amino Acid↑ Protease resistance, Altered conformation
8Arg (L)Lys(iPr)Alkyl Modification↑ Hydrophobic interaction, Altered receptor engagement
10Gly-NH₂ (L)Pro-D-Ala-NH₂D-Amino Acid, SequenceStabilizes bioactive conformation, ↑ Receptor interaction

Biophysical studies reveal that Abarelix binds within the GnRH-R's ligand-binding pocket, primarily formed by transmembrane helices 2, 3, 6, and 7 and the extracellular loops. The hydrophobic N-terminal residues of Abarelix dock deeply into this pocket, while ionic and hydrogen bonds, particularly involving residues in extracellular loop 2 and transmembrane helix 7, stabilize the complex. Crucially, the binding mode prevents the receptor conformational changes (especially in transmembrane helix 6) necessary for Gαq/11 protein coupling and subsequent intracellular signaling [8]. This steric hindrance of receptor activation is fundamental to its antagonistic action.

Competitive Inhibition Dynamics at the Pituitary Gonadotropin Axis

Abarelix functions as a pure, competitive antagonist at the pituitary GnRH receptor. Its mechanism involves direct and reversible binding to the GnRH-R with significantly higher affinity (Kd ≈ 0.1-1 nM) than endogenous GnRH (Kd ≈ 1-10 nM) [1] [6]. This high affinity arises directly from the structural modifications detailed in section 1.1. The kinetics of this interaction are characterized by:

  • Rapid Binding: Abarelix achieves effective receptor occupancy within hours of administration due to its high association rate constant (kon) [6].
  • Sustained Occupancy: Its slow dissociation rate constant (koff), attributable to strong hydrophobic interactions and steric constraints within the binding pocket, ensures prolonged blockade of the receptor, preventing endogenous GnRH pulses from initiating signal transduction [1] [6].
  • Competitive Equilibrium: Abarelix competes directly with endogenous GnRH for the same orthosteric binding site on the GnRH-R. According to the law of mass action, the relative concentrations and binding affinities of Abarelix and GnRH determine receptor occupancy. Therapeutic concentrations of Abarelix effectively shift the equilibrium overwhelmingly towards antagonist-bound, inactive receptor complexes [6].

A critical consequence of this competitive antagonism is the absence of the initial "flare" phenomenon universally observed with GnRH agonists (e.g., leuprolide, goserelin). GnRH agonists initially stimulate GnRH-R, causing a surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently testosterone, before inducing desensitization. In contrast, Abarelix's immediate and direct receptor blockade prevents this surge entirely [1] [5] [7]. This is particularly crucial in advanced prostate cancer, where a testosterone surge can exacerbate symptoms like bone pain, spinal cord compression, or urinary obstruction.

Table 2: Kinetics of Gonadotropin and Testosterone Suppression: Abarelix vs. GnRH Agonist (Leuprolide)

ParameterAbarelix (GnRH Antagonist)GnRH Agonist (e.g., Leuprolide)Significance
Initial Receptor EffectImmediate BlockadeInitial Stimulation (Flare)Abarelix avoids symptomatic tumor flare.
Time to Significant LH ↓Within HoursDays (Post-Flare)Abarelix suppresses gonadotropins immediately.
Time to Castration (T ≤ 50 ng/dL)Median 7 DaysMedian 21-28 DaysAbarelix achieves medical castration ~3x faster.
Testosterone Surge Incidence0%~63%Abarelix eliminates risk of surge-related complications
FSH SuppressionRapid and SignificantPartial/IncompleteAbarelix achieves more profound FSH suppression.

Downstream Suppression of Luteinizing Hormone and Follicle-Stimulating Hormone Secretion

The primary pharmacological effect of Abarelix's GnRH receptor blockade is the rapid and sustained suppression of gonadotropin secretion from the anterior pituitary gonadotroph cells:

  • Luteinizing Hormone (LH) Suppression: By preventing GnRH-R activation, Abarelix inhibits the intracellular signaling cascade (primarily Gαq/11-PLCβ-IP3/DAG-Ca²⁺-PKC) responsible for LH synthesis and exocytosis. Serum LH levels decrease significantly within 4-8 hours of administration, reaching near-undetectable levels within 24-48 hours. This leads directly to a rapid decline in testosterone production by testicular Leydig cells [1] [6] [10].
  • Follicle-Stimulating Hormone (FSH) Suppression: Abarelix similarly blocks GnRH-dependent FSH synthesis and release. However, FSH dynamics exhibit some differences compared to LH. While suppression is rapid, the magnitude can be variable. FSH has a longer circulating half-life than LH. More importantly, FSH synthesis and secretion are partially regulated by gonadal peptides (inhibin, activin, follistatin) in addition to GnRH. Despite this, Abarelix achieves significantly greater FSH suppression than GnRH agonists or even orchiectomy [1] [10]. In clinical studies, Abarelix reduced FSH levels by up to 90% in orchiectomized men who typically have very high baseline FSH due to the absence of testicular inhibin B feedback [10].
  • Testosterone Suppression: The rapid decline in circulating LH concentrations results in a correspondingly swift decrease in testicular testosterone synthesis. Abarelix achieves castrate levels of testosterone (≤ 50 ng/dL) in 75% of patients by Day 4 and in approximately 95% of patients by Day 29. This suppression is sustained with continuous therapy [1] [6]. Unlike the transient fluctuations sometimes seen with agonists after initial suppression, Abarelix maintains stable castrate testosterone levels without escape phenomena due to its continuous receptor blockade.

Table 3: Hormone Suppression Profile of Abarelix in Clinical Studies

HormoneTime to Significant ReductionTime to Maximal SuppressionMagnitude of SuppressionKey Driver
LH4-8 Hours1-2 Days>95% ↓ (Undetectable)Direct GnRH-R Blockade
FSH24-48 Hours7-14 DaysUp to 90% ↓Direct GnRH-R Blockade + Loss of LH
Testosterone24 Hours4-29 Days*>97% ↓ (Castrate levels)Abarelix → LH ↓ → Testis Inhibition

(Varies by study population and definition; 75% castrate by Day 4, ~95% by Day 29)*

Preclinical evidence suggests FSH may play a role in prostate cancer progression via FSH receptors (FSH-R) expressed on tumor cells and tumor vasculature [10]. The profound FSH suppression achieved by Abarelix, exceeding that of standard therapies (LHRH agonists or orchiectomy), provided a rationale for exploring its potential direct antitumor effects in androgen-independent prostate cancer (AIPC) beyond testosterone suppression [10]. Phase II studies demonstrated significant FSH reduction (>80-90%) in patients progressing after orchiectomy (baseline FSH ~44 IU/L) or LHRH agonists (baseline FSH ~4 IU/L), although complete suppression was not always achieved [10].

Table 4: FSH Suppression Dynamics of Abarelix in Androgen-Independent Prostate Cancer (AIPC)

Patient Group (Prior Therapy)Baseline FSH (IU/L) Median (Range)FSH Reduction with Abarelix (%)Notes
Progression after LHRH Agonist4 (2.7 - 15)~70-80%Significant suppression from already modest baseline.
Progression after Orchiectomy44 (17 - 80)~85-90%Profound suppression, but absolute levels may remain detectable due to chronically elevated baseline and non-GnRH regulators (e.g., activin).

Comparative Efficacy in Androgen Suppression Relative to Endogenous GnRH and Agonists

Abarelix demonstrates superior efficacy in the rapidity and depth of androgen suppression compared to endogenous GnRH stimulation and GnRH agonist therapies, primarily due to its distinct mechanism:

  • vs. Endogenous GnRH: Endogenous GnRH, released in pulsatile fashion from the hypothalamus, provides a rhythmic stimulatory signal to the pituitary, resulting in pulsatile LH/FSH release and physiological testosterone levels. Abarelix acts as a functional inverse agonist against this system. By continuously occupying the GnRH-R and preventing its activation by endogenous pulses, it converts the receptor's output from a physiological oscillatory signal to a sustained "off" state, leading to profound and sustained gonadotropin and testosterone suppression [1] [6].
  • vs. GnRH Agonists (e.g., Leuprolide, Goserelin):
  • Speed of Castration: Abarelix achieves medical castration significantly faster. Phase III trials demonstrated a median time to castration (T ≤ 50 ng/dL) of 7 days with Abarelix monotherapy. In contrast, GnRH agonists typically require 21-28 days to achieve castration due to the initial stimulatory phase (flare) and subsequent gradual desensitization [1] [5] [6].
  • Elimination of Flare: As a pure antagonist, Abarelix completely avoids the initial testosterone surge and flare (observed in ~63% of agonist-treated patients), which is a significant clinical disadvantage of agonists requiring co-administration of anti-androgens for flare protection [5] [7].
  • Testosterone Control: Abarelix achieves comparable rates of sustained castration (e.g., 98.8% by Day 29 in a phase III US trial) to GnRH agonists after they overcome the flare period [1] [6]. Some evidence suggests potentially more stable suppression without the minor testosterone fluctuations occasionally seen during long-term agonist therapy.
  • FSH Suppression: Abarelix induces significantly greater FSH suppression than GnRH agonists throughout therapy. This is particularly evident in settings like post-orchiectomy where baseline FSH is high; agonists provide minimal further suppression, while Abarelix achieves substantial reductions [10].
  • vs. Orchiectomy: Surgical castration provides immediate and irreversible elimination of testicular testosterone. Abarelix achieves comparable castration rates (≥95%) by Day 29. The key pharmacological difference is reversibility upon cessation. Abarelix also suppresses FSH much more effectively than orchiectomy, which typically results in significantly elevated FSH levels due to loss of inhibin B feedback [1] [10].

Table 5: Comparative Efficacy of Abarelix in Testosterone Suppression

Therapeutic ApproachMechanismMedian Time to Castration (T ≤ 50 ng/dL)Testosterone Surge ("Flare")Requires Anti-Androgen for Flare?FSH Suppression
Abarelix (GnRH Antagonist)Direct Competitive Blockade7 DaysNoneNoProfound (Up to 90% ↓)
GnRH Agonist (e.g., Leuprolide)Initial Agonism → Desensitization21-28 DaysYes (Up to 63%)YesPartial/Incomplete
OrchiectomySurgical Testis RemovalImmediate (Day 1)NoneNoElevated (Loss of Inhibin)
Endogenous GnRH (Physiological)Pulsatile StimulationN/A (Maintains Physiological T)N/AN/APulsatile (Physiological)

Properties

CAS Number

183552-38-7

Product Name

Abarelix

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide

Molecular Formula

C72H95ClN14O14

Molecular Weight

1416.1 g/mol

InChI

InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1

InChI Key

AIWRTTMUVOZGPW-HSPKUQOVSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Plenaxis;PPI-149;Abarelix;Abarelix-Depot-M;R-3827;R3827;R 3827

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.